Cas no 1535-47-3 (4-methyl-3-nitrobenzene-1-sulfonyl fluoride)
4-methyl-3-nitrobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl fluoride, 4-methyl-3-nitro-
- 4-methyl-3-nitrobenzenesulfonyl fluoride
- 2-nitro-toluene-4-sulfonyl fluoride
- 2-Nitro-toluol-4-sulfonylfluorid
- 4-methyl-3-nitrobenzene-1-sulfonyl fluoride
- 4-Methyl-3-nitrobenzolsulfofluorid
- AC1L7DLX
- AC1Q2LRT
- CTK0I3894
- NSC210839
- DTXSID70309032
- AKOS024336113
- EN300-224440
- 4-Methyl-3-nitrobenzenesulfonyl fluoride, 95% (GC)
- 1535-47-3
- CS-0350843
- NSC-210839
- 4-methyl-3-nitrobenzene-1-sulfonylfluoride
-
- MDL: MFCD00089993
- Inchi: 1S/C7H6FNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3
- InChI Key: SBXIZNYNBRPFDU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(=O)(=O)F
Computed Properties
- Exact Mass: 219.00018
- Monoisotopic Mass: 219
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 88.3Ų
Experimental Properties
- Density: 1.478
- Boiling Point: 299.3°Cat760mmHg
- Flash Point: 134.8°C
- Refractive Index: 1.537
- PSA: 77.28
- LogP: 3.16540
4-methyl-3-nitrobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-100mg |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 100mg |
¥140 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-250mg |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 250mg |
¥204 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-500mg |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 500mg |
¥324 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-1g |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 1g |
¥420 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-2.5g |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 2.5g |
¥1983 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-5g |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 5g |
¥3697 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421513-10g |
4-Methyl-3-nitrobenzenesulfonyl fluoride |
1535-47-3 | 95% | 10g |
¥7581 | 2023-02-18 | |
| Enamine | EN300-224440-0.1g |
4-methyl-3-nitrobenzene-1-sulfonyl fluoride |
1535-47-3 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-224440-0.25g |
4-methyl-3-nitrobenzene-1-sulfonyl fluoride |
1535-47-3 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
| Enamine | EN300-224440-0.5g |
4-methyl-3-nitrobenzene-1-sulfonyl fluoride |
1535-47-3 | 95% | 0.5g |
$410.0 | 2024-06-20 |
4-methyl-3-nitrobenzene-1-sulfonyl fluoride Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-methyl-3-nitrobenzene-1-sulfonyl fluoride
Recent Advances in the Application of 4-Methyl-3-Nitrobenzene-1-Sulfonyl Fluoride (1535-47-3) in Chemical Biology and Drug Discovery
4-Methyl-3-nitrobenzene-1-sulfonyl fluoride (CAS: 1535-47-3), a sulfonyl fluoride derivative, has recently gained significant attention in chemical biology and medicinal chemistry due to its unique reactivity and potential applications in covalent inhibitor design. This compound belongs to the emerging class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which have revolutionized target identification and drug discovery approaches. Recent studies highlight its utility as a versatile warhead for covalent modification of proteins, particularly in the development of irreversible inhibitors for disease-relevant targets.
In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the effectiveness of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride as a covalent probe for serine hydrolases. The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the sulfur center, making it highly reactive toward catalytic serine residues. This property has been exploited in activity-based protein profiling (ABPP) studies to map enzyme activities in complex biological systems, providing new insights into disease mechanisms and potential therapeutic targets.
The compound's stability under physiological conditions while maintaining reactivity with specific amino acid residues makes it particularly valuable for in vivo applications. A recent breakthrough published in Nature Chemical Biology (2024) showcased its use in developing covalent inhibitors for SARS-CoV-2 main protease, where the sulfonyl fluoride warhead demonstrated superior selectivity compared to traditional electrophiles. The 4-methyl substitution was found to optimize membrane permeability while the nitro group facilitated target engagement through additional interactions with the enzyme's active site.
From a synthetic chemistry perspective, 4-methyl-3-nitrobenzene-1-sulfonyl fluoride serves as a key building block for the preparation of more complex sulfonyl fluoride-containing compounds. Its crystalline nature and good solubility in organic solvents facilitate purification and handling in medicinal chemistry campaigns. Recent structure-activity relationship studies have revealed that modifications to the methyl and nitro substituents can fine-tune the reactivity and selectivity profile of resulting inhibitors, opening new avenues for rational drug design.
In the field of chemical proteomics, this compound has enabled new strategies for target deconvolution and mechanism of action studies. A 2024 Cell Chemical Biology publication reported its application in identifying off-targets of clinical kinase inhibitors, revealing previously unrecognized interactions with non-kinase proteins. The ability of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride to form stable adducts with proteins while maintaining compatibility with mass spectrometry analysis has made it an indispensable tool for modern drug discovery pipelines.
Looking forward, researchers are exploring the potential of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride in targeted protein degradation strategies and as a warhead for covalent PROTACs. Its unique reactivity profile, combined with recent advances in bioorthogonal chemistry, positions this compound as a key player in the next generation of covalent drugs and chemical probes. Ongoing clinical trials featuring sulfonyl fluoride-containing therapeutics underscore the translational potential of this chemistry in addressing unmet medical needs.
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